molecular formula C16H14BrCl2NO2 B5018734 2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dichlorophenyl)acetamide

2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B5018734
M. Wt: 403.1 g/mol
InChI Key: VGTJZBLBKOWSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dichlorophenyl)acetamide is an organic compound that features both bromine and chlorine substituents on its aromatic rings. Compounds like this are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dichlorophenyl)acetamide typically involves the reaction of 4-bromo-2,6-dimethylphenol with 2,5-dichloroaniline in the presence of an acylating agent such as acetyl chloride. The reaction conditions may include:

  • Solvent: Anhydrous dichloromethane or toluene
  • Catalyst: Lewis acid such as aluminum chloride
  • Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic or amide functional groups.

    Reduction: Reduction reactions could target the bromine or chlorine substituents, potentially replacing them with hydrogen.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenation reagents like bromine or chlorine gas, or nucleophiles such as sodium methoxide.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce dehalogenated derivatives.

Scientific Research Applications

2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dichlorophenyl)acetamide could have various applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Investigated for potential pharmacological activities, such as anti-inflammatory or antimicrobial properties.

    Industry: Possible applications in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2,6-dimethylphenoxy)-N-phenylacetamide
  • 2-(4-chloro-2,6-dimethylphenoxy)-N-(2,5-dichlorophenyl)acetamide
  • 2-(4-bromo-2,6-dimethylphenoxy)-N-(2,4-dichlorophenyl)acetamide

Uniqueness

The unique combination of bromine and chlorine substituents on the aromatic rings may confer distinct chemical and biological properties, such as enhanced reactivity or specific binding affinities.

Properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrCl2NO2/c1-9-5-11(17)6-10(2)16(9)22-8-15(21)20-14-7-12(18)3-4-13(14)19/h3-7H,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTJZBLBKOWSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.